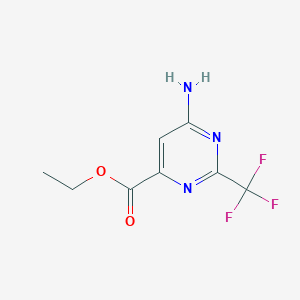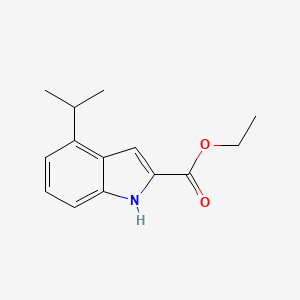
Ethyl 4-isopropyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-isopropyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-isopropyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of indole nitrogen, followed by esterification. For instance, indole-2-carboxylic acid can be reacted with thionyl chloride to form the corresponding acid chloride, which is then treated with ethanol to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-isopropyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
Ethyl 4-isopropyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 4-isopropyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Ethyl 4-isopropyl-1H-indole-2-carboxylate is unique due to its specific structural features, such as the isopropyl group at the 4-position of the indole ring. This structural modification can influence the compound’s reactivity and biological activity, making it distinct from other indole derivatives .
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
ethyl 4-propan-2-yl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)13-8-11-10(9(2)3)6-5-7-12(11)15-13/h5-9,15H,4H2,1-3H3 |
Clave InChI |
KUYJUHNKJKAYHL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiochromeno[4,3-b]indole](/img/structure/B11876767.png)
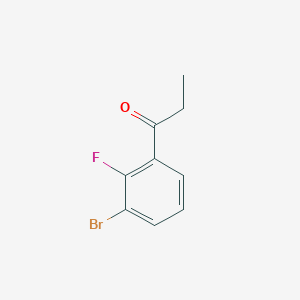



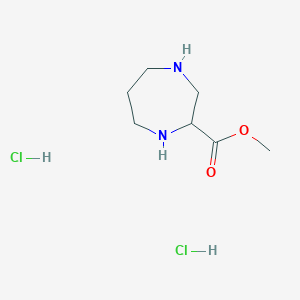
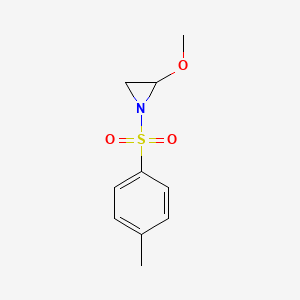
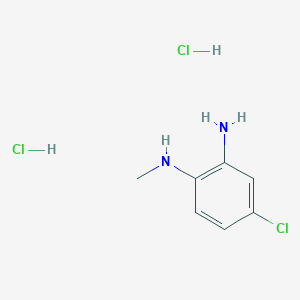
![4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876802.png)

